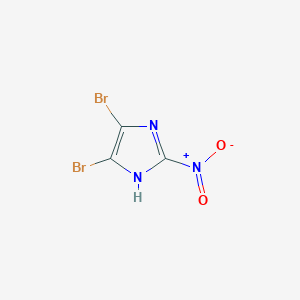
4,5-dibromo-2-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a nitro group at the 2 position. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dibromo-2-nitro-1H-imidazole can be synthesized through the bromination of 4-nitroimidazole. The process typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted imidazoles with various functional groups replacing the bromine atoms.
Reduction: Formation of 4,5-dibromo-2-amino-1H-imidazole.
Oxidation: Potential formation of higher oxidation state compounds, though less common.
科学的研究の応用
4,5-Dibromo-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,5-dibromo-2-nitro-1H-imidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA and proteins. The bromine atoms may also contribute to the compound’s reactivity by facilitating interactions with nucleophilic sites in biological targets .
類似化合物との比較
Similar Compounds
2-Bromo-4-nitro-1H-imidazole: Similar structure but with only one bromine atom.
4,5-Dichloro-2-nitro-1H-imidazole: Chlorine atoms instead of bromine.
4,5-Dibromo-1H-imidazole: Lacks the nitro group.
Uniqueness
4,5-Dibromo-2-nitro-1H-imidazole is unique due to the combination of bromine and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.
特性
分子式 |
C3HBr2N3O2 |
|---|---|
分子量 |
270.87 g/mol |
IUPAC名 |
4,5-dibromo-2-nitro-1H-imidazole |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(5)7-3(6-1)8(9)10/h(H,6,7) |
InChIキー |
PLMIUBJSGJTLRD-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N1)[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
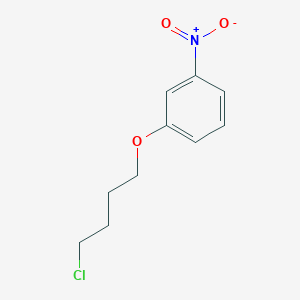
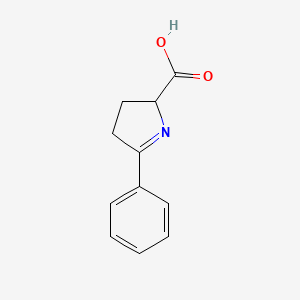

![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
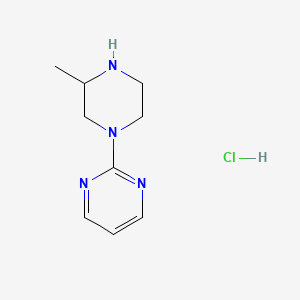
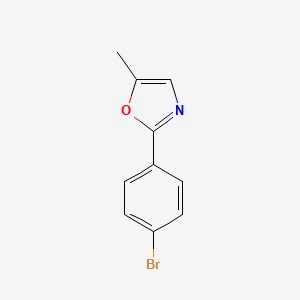
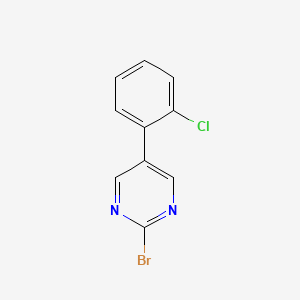



![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)

